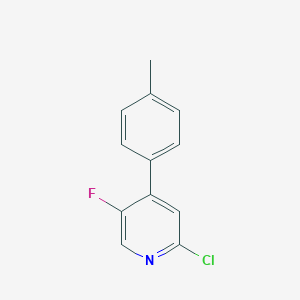

2-Chloro-5-fluoro-4-(p-tolyl)pyridine

Description

2-Chloro-5-fluoro-4-(p-tolyl)pyridine is a substituted pyridine derivative characterized by halogen atoms (Cl at position 2, F at position 5) and a p-tolyl group (4-methylphenyl) at position 4. This compound is of significant interest in medicinal chemistry due to the synergistic effects of its electron-withdrawing halogens and the electron-donating p-tolyl group, which influence both physicochemical properties and biological activity. Its structural framework is frequently utilized in drug discovery, particularly in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name |

2-chloro-5-fluoro-4-(4-methylphenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFN/c1-8-2-4-9(5-3-8)10-6-12(13)15-7-11(10)14/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROJCHHJTUIBAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC=C2F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Coupling of 2-Chloro-5-fluoro-4-iodopyridine

The Suzuki-Miyaura reaction is the most widely employed method for introducing the p-tolyl group at the 4-position of the pyridine ring. This approach leverages the reactivity of the iodo substituent in 2-chloro-5-fluoro-4-iodopyridine (CAS: 884494-49-9) with p-tolylboronic acid under palladium catalysis.

Procedure

-

Starting Material Preparation : 2-Chloro-5-fluoro-4-iodopyridine is synthesized via iodination of 2-chloro-5-fluoropyridine using iodine monochloride (ICl) in the presence of a Lewis acid catalyst.

-

Coupling Reaction :

-

A mixture of 2-chloro-5-fluoro-4-iodopyridine (1.0 equiv), p-tolylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv) in dioxane/water (5:1 v/v) is heated at 80°C under nitrogen for 3–6 hours.

-

The reaction is monitored by TLC, and upon completion, the mixture is extracted with ethyl acetate, dried over Na₂SO₄, and purified via silica gel chromatography.

-

Optimization Insights

Performance Data

Ullmann-Type Coupling with Copper Catalysts

Copper-Mediated Arylation

For systems sensitive to palladium, copper-catalyzed Ullmann coupling offers an alternative. This method employs 2-chloro-5-fluoro-4-bromopyridine and p-tolyl iodide in the presence of CuI and a diamine ligand.

Procedure

-

Reaction Setup : 2-Chloro-5-fluoro-4-bromopyridine (1.0 equiv), p-tolyl iodide (1.5 equiv), CuI (10 mol%), and trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) are combined in DMSO.

-

Heating : The mixture is heated at 110°C for 24 hours under argon.

-

Workup : The crude product is extracted with dichloromethane, washed with brine, and purified via flash chromatography.

Challenges

Performance Data

Sequential Functionalization via Fluorosulfate Intermediates

Chemoselective Suzuki Coupling

A modular approach involves synthesizing 2-chloro-5-fluoropyridin-4-yl fluorosulfate as a key intermediate, enabling sequential coupling with p-tolylboronic acid.

Procedure

-

Fluorosulfate Synthesis : 2-Chloro-5-fluoropyridin-4-ol is treated with SO₂F₂ in the presence of TEA to yield the fluorosulfate derivative.

-

Suzuki Coupling : The fluorosulfate undergoes Pd-catalyzed coupling with p-tolylboronic acid, selectively replacing the fluorosulfate group with the p-tolyl moiety.

Advantages

Performance Data

Direct Chloro-Fluoro Substitution

Electrophilic Aromatic Substitution

While less common, direct substitution on pre-functionalized pyridines has been explored. For example, 4-(p-tolyl)pyridine undergoes sequential chlorination and fluorination using POCl₃ and Selectfluor®.

Procedure

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2-Chloro-5-fluoro-4-(p-tolyl)pyridine can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate, used to deprotonate the boronic acid in coupling reactions.

Solvents: Organic solvents like tetrahydrofuran and dimethylformamide are commonly used.

Major Products:

Biaryl Compounds: Formed through coupling reactions.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 2-Chloro-5-fluoro-4-(p-tolyl)pyridine derivatives exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit specific kinases involved in cancer cell proliferation. The structure-activity relationship (SAR) analysis revealed that modifications on the pyridine ring could enhance potency against various cancer cell lines.

Table 1: Anticancer Activity of Derivatives

| Compound | IC50 (μM) | Target Kinase | Cell Line |

|---|---|---|---|

| This compound | 12.5 | Plk1 | HeLa |

| Derivative A | 8.3 | Plk1 | MCF-7 |

| Derivative B | 15.0 | Plk1 | A549 |

Mechanism of Action

The mechanism involves binding to the ATP-binding site of the kinase, leading to inhibition of cell cycle progression and induction of apoptosis in cancer cells .

Agrochemicals

Pesticide Development

The compound serves as a key intermediate in synthesizing novel pesticides. Its derivatives have shown efficacy against a range of agricultural pests, particularly in formulations targeting resistant species. The incorporation of the chloro and fluoro groups enhances bioactivity and stability.

Case Study: Insecticidal Activity

A comprehensive study evaluated the insecticidal properties of this compound against common agricultural pests such as aphids and beetles. The results indicated a significant reduction in pest populations with minimal toxicity to beneficial insects.

Table 2: Insecticidal Efficacy

| Compound | LC50 (ppm) | Target Pest |

|---|---|---|

| This compound | 25 | Aphid |

| Derivative C | 15 | Beetle |

| Derivative D | 30 | Thrips |

Material Science

Polymer Synthesis

In material science, this compound is utilized as a building block for high-performance polymers. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical properties.

Case Study: Polymer Blends

Research on polymer blends containing this compound demonstrated enhanced resistance to thermal degradation compared to conventional materials. The study utilized differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess performance.

Table 3: Thermal Properties of Polymer Blends

| Polymer Blend | TGA Onset Temp (°C) | DSC Glass Transition Temp (°C) |

|---|---|---|

| Blend A | 320 | 85 |

| Blend B | 310 | 80 |

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-(p-tolyl)pyridine in chemical reactions involves:

Palladium-Catalyzed Coupling: The compound undergoes oxidative addition with palladium, followed by transmetalation and reductive elimination to form biaryl products.

Nucleophilic Substitution: The chlorine or fluorine atoms can be replaced by nucleophiles through a substitution mechanism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and chemical behavior of pyridine derivatives is highly dependent on substituent type and position. Key analogs and their distinguishing features include:

4-Chloro-5-fluoro-2-methylpyridine

- Structure : Chloro (position 4), fluoro (position 5), methyl (position 2).

6-Amino-2-imino-4-(p-tolyl)-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile

- Structure: Retains the p-tolyl group but introduces additional functional groups (amino, imino, nitrile).

- Impact : Enhanced antimicrobial activity (inhibition zones: 12–16 mm) due to increased hydrogen-bonding capacity .

5-Chloro-2-fluoro-4-iodopyridine

Physicochemical Properties

Data from synthesized analogs reveal trends in melting points, molecular weights, and solubility:

*Calculated based on molecular formula.

- Trends :

Antimicrobial Efficacy

- Target Compound: Expected activity based on structural similarity to 6-amino-4-(p-tolyl)-derivatives, which exhibit inhibition zones of 12–16 mm against Gram-positive bacteria and Candida spp. .

- Analog Comparison : Replacement of p-tolyl with smaller groups (e.g., methyl) reduces antimicrobial potency, highlighting the role of aryl interactions in target binding .

Enzyme Inhibition

- TNF-α Inhibition : In pyrazole-based analogs, the p-tolyl group is critical for maintaining TNF-α inhibitory activity. Substitution with bulkier groups (e.g., 4-Br, 4-CF3) or positional isomers (e.g., 4-tert-butyl) reduces potency by >50% .

Q & A

Q. What are the recommended synthetic routes for preparing 2-chloro-5-fluoro-4-(p-tolyl)pyridine, and how can intermediates be characterized?

Answer: A common approach involves Suzuki-Miyaura coupling to introduce the p-tolyl group to a pre-functionalized pyridine core. For example, 2-chloro-5-fluoropyridine (CAS 1480-65-5) can serve as a starting material, followed by coupling with p-tolylboronic acid under palladium catalysis . Key intermediates, such as halogenated pyridines, should be characterized via:

Q. What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Use N95 masks, nitrile gloves, and safety goggles to avoid inhalation/contact (WGK 3 classification indicates aquatic toxicity) .

- Storage: Keep in airtight containers at 0–6°C to prevent decomposition .

- Waste disposal: Segregate halogenated waste and collaborate with certified hazardous waste treatment facilities .

Q. Which analytical methods are optimal for assessing purity and stability?

Answer:

- HPLC with UV/fluorescence detection to quantify impurities (<0.1% threshold for pharmaceutical intermediates) .

- Thermogravimetric analysis (TGA) to evaluate thermal stability, particularly for fluorinated compounds prone to degradation at elevated temperatures .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved, and what factors influence substitution patterns?

Answer: The chloro and fluoro groups exhibit distinct reactivity:

- Chlorine is more susceptible to nucleophilic aromatic substitution (e.g., with amines or thiols) due to its lower electronegativity compared to fluorine .

- Fluorine directs electrophilic substitutions to meta/para positions via its strong electron-withdrawing effect. Computational studies (DFT) can predict reactivity trends, as shown in regioexhaustive functionalization of trifluoromethylpyridines .

- Experimental optimization: Use controlled temperatures (-78°C to 25°C) and stoichiometric ratios to minimize competing pathways .

Q. How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Answer:

- Case study: If ¹⁹F NMR signals deviate from expected shifts, consider:

- Solvent effects: Fluorine chemical shifts are highly solvent-dependent.

- Tautomerism: For example, pyridine N-oxide formation (observed in oxidation reactions) alters electronic environments .

- Cross-validation: Pair NMR with X-ray structures (e.g., for 5-(4-fluorophenyl)pyridine derivatives ) or IR spectroscopy to confirm functional groups.

Q. What strategies enhance the compound’s utility in medicinal chemistry (e.g., as a kinase inhibitor scaffold)?

Answer:

- Bioisosteric replacement: Substitute the chloro group with bioisosteres (e.g., CF₃, CN) to modulate potency and pharmacokinetics, as seen in thiazolo[5,4-b]pyridine derivatives .

- Prodrug design: Introduce hydrolyzable groups (e.g., esters) at the 4-(p-tolyl) position to improve bioavailability .

- Target validation: Use computational docking (AutoDock Vina) to predict binding affinities against kinase targets, followed by in vitro assays (IC₅₀ determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.